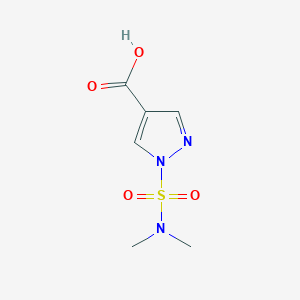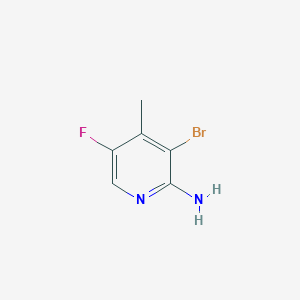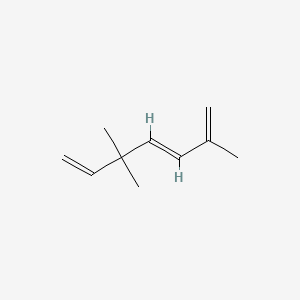
(2E)-3-(8-hydroxy-2H-chromen-3-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles widely found in nature. Coumarins are known for their diverse biological activities and have been used in various medicinal and industrial applications .
Vorbereitungsmethoden
The synthesis of 3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with sodium azides . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production using green solvents and catalysts to minimize environmental impact .
Analyse Chemischer Reaktionen
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and interacting with specific enzymes and receptors in the body . The compound’s antioxidant properties help neutralize free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-Hydroxycoumarin: Known for its antioxidant and antimicrobial activities.
The uniqueness of 3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H10O4 |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
(E)-3-(8-hydroxy-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10O4/c13-10-3-1-2-9-6-8(4-5-11(14)15)7-16-12(9)10/h1-6,13H,7H2,(H,14,15)/b5-4+ |
InChI-Schlüssel |
RGELSLDNPCBSSG-SNAWJCMRSA-N |
Isomerische SMILES |
C1C(=CC2=C(O1)C(=CC=C2)O)/C=C/C(=O)O |
Kanonische SMILES |
C1C(=CC2=C(O1)C(=CC=C2)O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)

![(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12087807.png)

![Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12087814.png)



![ethyl[(1-methyl-1H-indol-7-yl)methyl]amine](/img/structure/B12087842.png)


